molecular formula C21H14FNO2 B5674500 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one

Cat. No.: B5674500
M. Wt: 331.3 g/mol
InChI Key: UWSFUQJHMJWWFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is a heterocyclic compound that belongs to the class of azepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one typically involves the reductive cyclization of methyl 2-(2-cyanophenyl)benzoate. This process is carried out using hydrogen over Raney nickel as a catalyst, yielding 6,7-dihydro-5H-dibenzo[c,e]azepin-7-one . The lactam formed is then further reduced using lithium aluminium hydride in ether to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes similar to those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions using agents like lithium aluminium hydride can convert the compound into different reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride in ether is commonly used for reduction.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with lithium aluminium hydride typically yields a fully reduced azepine derivative .

Scientific Research Applications

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-fluorobenzoyl)-6,7-dihydro-5H-dibenzo[c,e]azepin-5-one is unique due to its specific fluorobenzoyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-(3-fluorobenzoyl)-7H-benzo[d][2]benzazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FNO2/c22-16-8-5-7-14(12-16)20(24)23-13-15-6-1-2-9-17(15)18-10-3-4-11-19(18)21(23)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSFUQJHMJWWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C3C(=O)N1C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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